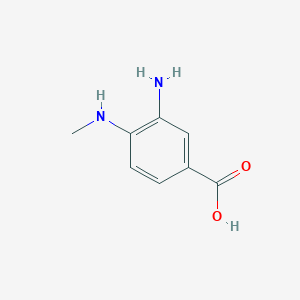

3-氨基-4-(甲基氨基)苯甲酸

概述

描述

3-Amino-4-(methylamino)benzoic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-4-(methylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(methylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

发光性能和机械致色行为

研究已经探索了与3-氨基-4-(甲基氨基)苯甲酸相关的化合物的发光性能。例如,Srivastava等人(2017年)的研究调查了由3-氨基吡啶和4-氨基吡啶连接到苯甲酸的化合物。这些化合物在溶液和固态中表现出发光性,并表现出机械致色性能,对各种刺激作出响应(Srivastava et al., 2017)。

碘胺酸的合成

在放射学领域,3-氨基-4-(甲基氨基)苯甲酸衍生物已被用于合成碘胺酸,一种X射线造影剂。该过程涉及将3-硝基-5-[(甲基氨基)羰基]苯甲酸通过一系列反应转化,如He Yong-jun(2009年)所详细描述(He Yong-jun, 2009)。

在合成新化合物中的应用

已经在各种研究中探讨了使用3-氨基-4-(甲基氨基)苯甲酸或其衍生物合成新化合物。例如,Standridge和Swigor(1991年)的研究描述了4-氨基-5-氯-N[2-(二乙基氨基)乙基]-2-[(丁酮-3-基)氧基]-[羰基-14C]苯甲酰胺盐酸盐的合成,展示了这些化合物在复杂化学合成中的多功能性(Standridge & Swigor, 1991)。

抗菌和抗增殖活性

Zarafu(2020年)进行的研究调查了与3-氨基-4-(甲基氨基)苯甲酸密切相关的3,5-二硝基-4-甲氧基氨基苯甲酸衍生物的抗菌和抗增殖潜力。这些衍生物对微生物细胞显示出有希望的结果,并对某些细胞系具有抗增殖作用(Zarafu, 2020)。

生物合成和微生物生产

在生物合成领域,Zhang和Stephanopoulos(2016年)开发了一个微生物生物合成系统,用于从头合成3-氨基苯甲酸(3AB),这是一种类似于3-氨基-4-(甲基氨基)苯甲酸的化合物,展示了其在生物生产系统中的潜力(Zhang & Stephanopoulos, 2016)。

安全和危害

未来方向

作用机制

Target of Action

It’s known that the compound is used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

It’s known to be used in peptide synthesis , indicating that it may interact with amino acids and proteins in a specific manner

Biochemical Pathways

Given its role in peptide synthesis , it’s plausible that it may influence protein-related pathways, but further studies are required to confirm this and to understand the downstream effects.

Result of Action

As a compound used in peptide synthesis , it may have effects related to the formation and function of proteins, but specific results would depend on the context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Amino-4-(methylamino)benzoic acid, such factors could include pH, temperature, and the presence of other compounds or enzymes .

生化分析

Biochemical Properties

3-Amino-4-(methylamino)benzoic acid plays a significant role in biochemical reactions, particularly in the context of peptide synthesis. It is used as a linker in on-resin peptide cyclization, which is a method for synthesizing cyclic peptides. Cyclic peptides are known for their stability and specific binding properties, making them valuable in drug discovery .

In biochemical reactions, 3-Amino-4-(methylamino)benzoic acid interacts with various enzymes and proteins. For instance, it can be involved in the inhibition of protein-protein interactions due to its constrained nature, which reduces entropic binding penalties . The compound’s interactions with biomolecules are crucial for its role in stabilizing peptide structures and enhancing their binding affinity.

Cellular Effects

3-Amino-4-(methylamino)benzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in peptide synthesis can affect cell function by stabilizing peptides that interact with cellular receptors and enzymes. This stabilization can enhance the efficacy of peptide-based drugs and modulate cellular responses .

Molecular Mechanism

The molecular mechanism of 3-Amino-4-(methylamino)benzoic acid involves its interactions with biomolecules at the molecular level. The compound can form stable complexes with peptides, enhancing their stability and binding affinity. This is achieved through its role as a linker in peptide cyclization, which induces cleavage and cyclization of linear peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-4-(methylamino)benzoic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that cyclic peptides synthesized using 3-Amino-4-(methylamino)benzoic acid as a linker exhibit enhanced stability and resistance to proteolytic degradation .

Dosage Effects in Animal Models

The effects of 3-Amino-4-(methylamino)benzoic acid in animal models vary with different dosages. At low doses, the compound can enhance the stability and efficacy of cyclic peptides without causing significant adverse effects. At high doses, it may exhibit toxic or adverse effects, including potential impacts on cellular function and metabolism .

Metabolic Pathways

3-Amino-4-(methylamino)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as N-acetylation and conjugation with glycine, leading to the formation of metabolites that are excreted in the urine .

Transport and Distribution

Within cells and tissues, 3-Amino-4-(methylamino)benzoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-Amino-4-(methylamino)benzoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments .

属性

IUPAC Name |

3-amino-4-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZIBMYRWBVKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467951 | |

| Record name | 3-amino-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66315-15-9 | |

| Record name | 3-Amino-4-(methylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66315-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(methylamino)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXE8Z9Q7KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

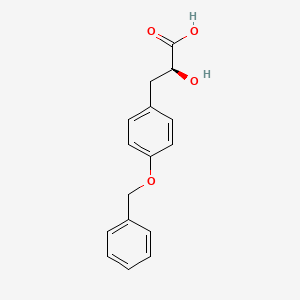

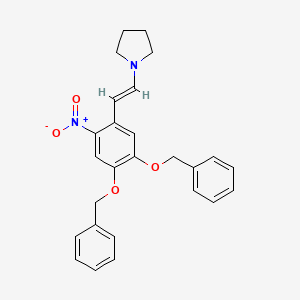

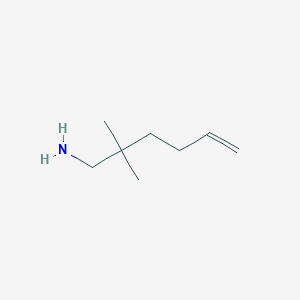

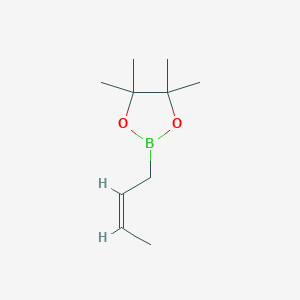

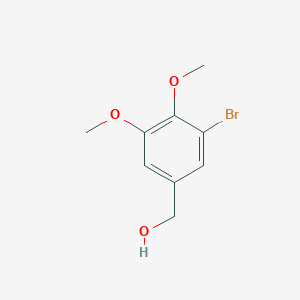

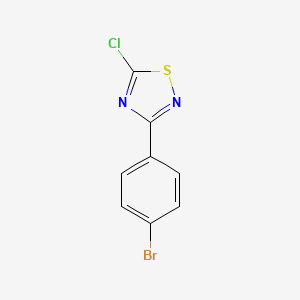

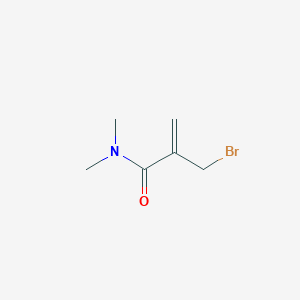

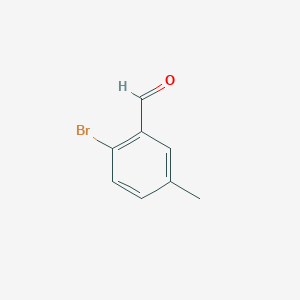

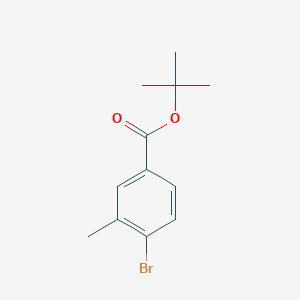

Synthesis routes and methods I

Procedure details

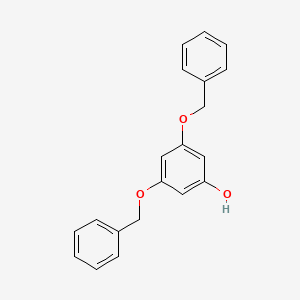

Synthesis routes and methods II

Procedure details

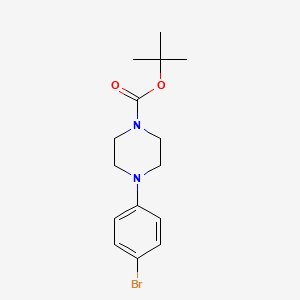

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Amino-4-(methylamino)benzoic acid in peptide chemistry?

A1: 3-Amino-4-(methylamino)benzoic acid, often referred to as the MeDbz linker, presents a unique tool for on-resin peptide cyclization []. This technique is crucial for developing cyclic peptides, which are known for their enhanced stability and biological activity compared to their linear counterparts. The MeDbz linker facilitates this process by providing a scaffold for attaching the peptide chain and then enabling cyclization under specific conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)

![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)